Pyriminobac-methyl

Description

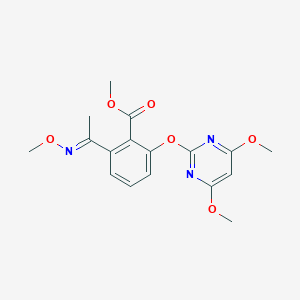

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(E)-N-methoxy-C-methylcarbonimidoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3/b20-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSIUIGPBLPCDF-KEBDBYFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC)/C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058307 | |

| Record name | Pyriminobac-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyriminobac-methyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

147411-69-6, 136191-64-5 | |

| Record name | Pyriminobac-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147411-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyriminobac-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136191645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyriminobac-methyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147411696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyriminobac-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMINOBAC-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ3768O35Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyriminobac-methyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

105 - 106 °C | |

| Record name | Pyriminobac-methyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Whitepaper: The Mechanism of Action of Pyriminobac-methyl as an Acetolactate Synthase (ALS) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Clarification on the "ALS" Acronym

It is critically important to establish at the outset that the acronym "ALS" in the context of Pyriminobac-methyl's mechanism of action refers to the enzyme Acetolactate Synthase (EC 2.2.1.6), also known as Acetohydroxyacid Synthase (AHAS). This enzyme is the target for several classes of herbicides.

This document does not pertain to Amyotrophic Lateral Sclerosis, the neurodegenerative disease also known by the acronym ALS. A thorough review of the scientific literature reveals no evidence or research supporting this compound as a therapeutic inhibitor or agent for the treatment of Amyotrophic Lateral Sclerosis. The shared acronym is purely coincidental.

Introduction

This compound is a selective, systemic herbicide belonging to the pyrimidinyloxybenzoic acid (PYB) chemical class.[1][2] Introduced in 1996, it is primarily used for post-emergence control of various weeds in rice paddies and other agricultural settings.[1] Like other members of its class, this compound exerts its herbicidal activity by targeting and inhibiting a key plant enzyme: Acetolactate Synthase (ALS).[1][3]

ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine.[2][4] This pathway is present in plants and microorganisms but is absent in animals, making the BCAAs essential dietary components for the latter.[4] This metabolic distinction is the basis for the high selectivity and low mammalian toxicity of ALS-inhibiting herbicides.[4]

This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular target, the resulting biochemical cascade, and the experimental protocols used to characterize its inhibitory action.

Core Mechanism of Action

The primary mode of action for this compound is the potent and specific inhibition of the Acetolactate Synthase (ALS) enzyme.[1][3]

Target Enzyme: Acetolactate Synthase (ALS)

ALS catalyzes two parallel reactions, both of which are crucial for the production of the three branched-chain amino acids:

-

The condensation of two pyruvate molecules to form 2-acetolactate, a precursor for valine and leucine.[4]

-

The condensation of one pyruvate molecule and one 2-ketobutyrate molecule to form 2-aceto-2-hydroxybutyrate, a precursor for isoleucine.[4]

This enzymatic step is vital for protein synthesis and, consequently, for cell growth and division.

Molecular Inhibition

Herbicides of the pyrimidinyl-benzoate class, including this compound, are non-competitive or uncompetitive inhibitors of ALS.[5] They do not bind to the enzyme's active site where the substrates (pyruvate, 2-ketobutyrate) would normally bind. Instead, they bind to an allosteric site deep within a channel that leads to the active site.[4]

This binding event induces a conformational change in the enzyme, effectively locking it in an inactive state and preventing the catalytic reaction from proceeding.[4] This allosteric inhibition is slow, time-dependent, and results in a very stable enzyme-inhibitor complex, which explains the high potency of these herbicides at low concentrations.[4]

Downstream Physiological Effects

The inhibition of ALS by this compound triggers a cascade of events within the plant:

-

Rapid Cessation of BCAA Synthesis: The primary effect is the immediate halt in the production of valine, leucine, and isoleucine.[2]

-

Inhibition of Protein Synthesis: The depletion of this essential amino acid pool prevents the synthesis of new proteins, which is required for all growth processes.[2]

-

Growth Arrest: Consequently, cell division in the plant's meristematic tissues (growing points of roots and shoots) ceases almost immediately.[2]

-

Phytotoxic Cascade: While the exact sequence of events leading to plant death is still under investigation, secondary effects include the accumulation of toxic precursors like 2-ketobutyrate and a general disruption of cellular metabolism.[2]

Visible symptoms, such as chlorosis (yellowing), necrosis (tissue death), and stunting, typically appear several days to weeks after application, even though the biochemical inhibition occurs much more rapidly.[2]

The following diagram illustrates the central role of Acetolactate Synthase in the branched-chain amino acid biosynthesis pathway and the point of inhibition by this compound.

References

- 1. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to the Synthesis of Pyriminobac-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a modern and environmentally conscious synthesis pathway for Pyriminobac-methyl, a significant herbicide used in paddy field weed management. Traditional synthesis routes have often involved hazardous reagents like n-butyl lithium or diazotization reactions, which pose safety risks and generate substantial chemical waste. The core focus of this document is a safer, greener process commencing with 3-chlorophthalic anhydride, offering high yields and improved operational safety.

Core Synthesis Pathway: A Green Chemistry Approach

The featured synthesis of this compound is a multi-step process designed to avoid harsh chemicals and environmentally damaging procedures. The pathway begins with 3-chlorophthalic anhydride and proceeds through several key intermediates to yield the final product. This route is characterized by its relative safety, accessibility of starting materials, and good overall yield.

Caption: Green synthesis pathway for this compound.

Synthesis of Key Intermediate: 2-Methylsulfonyl-4,6-dimethoxypyrimidine

The synthesis of the pyrimidine-based coupling partner is a critical sub-pathway. A common and efficient route starts from 2-chloro-4,6-dimethoxypyrimidine. This intermediate undergoes nucleophilic substitution with sodium methyl mercaptide, followed by oxidation to yield the target sulfonyl compound.

Caption: Synthesis of 2-Methylsulfonyl-4,6-dimethoxypyrimidine.

Quantitative Data Summary

The efficiency of each step in the green synthesis pathway is summarized below. The data represents isolated yields as reported in the cited literature.[1]

| Step No. | Starting Material | Product | Reagents | Yield (%) | Purity (%) |

| 1 | 3-Chlorophthalic Anhydride | 3-Hydroxyphthalic Anhydride | 1. KOH, CuCl; 2. Acetic Anhydride | 66 (total) | - |

| 2 | 3-Hydroxyphthalic Anhydride | 2-Acetyl-6-hydroxybenzoic Acid | 1. Diethyl Malonate; 2. Hydrolysis | 60 -> 80 | - |

| 3 | 2-Acetyl-6-hydroxybenzoic Acid | 2-Acetyl-6-hydroxybenzoic Acid Methyl Ester | Methanol, DCC, DMAP | 90 | 96 |

| 4 | 2-Acetyl-6-hydroxybenzoic Acid Methyl Ester | 2-Hydroxy-6-(1-methoxyiminoethyl)-benzoic Acid Methyl Ester | Methoxamine HCl, Potassium Acetate | 88 | 95.5 |

| 5 | 2-Hydroxy-6-(1-methoxyiminoethyl)-benzoic Acid Methyl Ester | This compound | 2-Methylsulfonyl-4,6-dimethoxypyrimidine, K₂CO₃ | 87 | 94 |

| - | Overall Yield | - | - | ~22 | - |

Detailed Experimental Protocols

The following protocols are based on procedures described in the scientific literature for the key steps of the synthesis.[1][2]

Step 3: Esterification of 2-Acetyl-6-hydroxybenzoic Acid

-

To a flask, add 2-acetyl-6-hydroxybenzoic acid (10.0 g, 51.6 mmol), methanol (30 mL), dicyclohexylcarbodiimide (DCC) (11.7 g, 56.7 mmol), and 4-dimethylaminopyridine (DMAP) (0.2 g, 1.5 mmol).[1]

-

Cool the mixture to 0°C and react for 6 hours.[1]

-

Following the reaction, recover the methanol under reduced pressure.[1]

-

Add a 1:1 (v/v) mixture of ethyl acetate and water to the residue and stir for 2 hours.[1]

-

Collect the organic phase and concentrate it under reduced pressure to obtain 2-acetyl-6-hydroxybenzoic acid methyl ester as a white powder.[1]

Step 4: Imidization of 2-Acetyl-6-hydroxybenzoic Acid Methyl Ester

-

In a reaction vessel, combine methyl 2-acetyl-6-hydroxybenzoate (20 g, 103.1 mmol), methoxylamine hydrochloride (10.8 g, 128.8 mmol), potassium acetate (12.6 g, 128.8 mmol), and 200 mL of ethanol.[2]

-

Stir the mixture at normal temperature for 12 hours.[2]

-

After the reaction is complete, remove the ethanol via decompression and concentration.[2]

-

Add water to the residue and adjust the pH to 1-2.[2]

-

Extract the product with ethyl acetate. Dry and concentrate the organic phase to yield 2-hydroxy-6-(1-methoxyimino-ethyl)-methyl benzoate as a light yellow oily liquid.[2]

Step 5: Condensation to form this compound

-

Charge a reaction flask with 2-hydroxy-6-(1-methoxyimino-ethyl)-benzoic acid methyl ester (20.3 g, 91.2 mmol), 4,6-dimethoxy-2-methylsulfonylpyrimidine (19.9 g, 91.2 mmol), potassium carbonate (18.8 g, 136.8 mmol), and 200 mL of N,N-dimethylformamide (DMF).[1][2]

-

Stir the mixture and heat to 110°C for 3 hours.[1]

-

After the reaction, filter the mixture to remove potassium carbonate and wash the solid with ethyl acetate.[1]

-

Distill the combined filtrate under reduced pressure to obtain crude this compound.[1]

-

Recrystallize the crude product from isopropyl ether to obtain pure this compound.[1]

Alternative Synthesis Route

Another documented pathway begins with 2-acetyl-6-nitrobenzoic acid. This route involves an initial esterification, followed by hydrogenation to reduce the nitro group to an amine. A subsequent diazotization reaction, imidization, and final condensation yields this compound.[3] However, this method involves a diazotization step, which can produce a significant amount of acidic wastewater and presents safety challenges, making the 3-chlorophthalic anhydride route a more favorable option for industrial and environmentally conscious production.[1][2]

References

Spectroscopic analysis of Pyriminobac-methyl (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Pyriminobac-methyl, a systemic herbicide. Due to the limited availability of public experimental spectra, this guide focuses on predicted data and the established methodologies for such analyses. It serves as a foundational resource for researchers and professionals involved in the characterization of this and similar molecules.

Chemical Structure and Properties

This compound (IUPAC name: methyl 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]benzoate) is a member of the pyrimidinyloxybenzoic acid herbicides.[1] Its structure is characterized by a substituted benzene ring linked to a dimethoxypyrimidine group and a methoxyiminoethyl group.

Molecular Formula: C₁₇H₁₉N₃O₆[1][2]

Molecular Weight: 361.35 g/mol [1][2]

Chemical Structure:

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Data Presentation: Predicted Mass Spectrometry Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 362.13466 |

| [M+Na]⁺ | 384.11660 |

| [M-H]⁻ | 360.12010 |

| [M+NH₄]⁺ | 379.16120 |

| [M+K]⁺ | 400.09054 |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the mass-to-charge ratio of this compound and its fragments.

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate.

-

Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample to nebulize into a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Tandem MS (MS/MS) for Fragmentation Analysis: To study the fragmentation pattern, the precursor ion of interest (e.g., [M+H]⁺) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

Note: Experimental ¹H and ¹³C NMR data for this compound are not publicly available. The following tables present predicted chemical shifts based on the known structure. These predictions are generated using computational algorithms and provide an estimation of the expected spectral features.

Data Presentation: Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.5 - 7.0 | Multiplet | 3H | Aromatic protons |

| ~ 5.8 | Singlet | 1H | Pyrimidine C5-H |

| ~ 3.9 | Singlet | 3H | OCH₃ (ester) |

| ~ 3.8 | Singlet | 6H | OCH₃ (pyrimidine) |

| ~ 3.7 | Singlet | 3H | N-OCH₃ |

| ~ 2.1 | Singlet | 3H | C-CH₃ |

Data Presentation: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 170 | C=O (ester) |

| ~ 165 | Pyrimidine C4, C6 |

| ~ 160 | Pyrimidine C2 |

| ~ 155 | C=N |

| ~ 135 - 120 | Aromatic carbons |

| ~ 85 | Pyrimidine C5 |

| ~ 55 | OCH₃ (pyrimidine) |

| ~ 52 | OCH₃ (ester) |

| ~ 61 | N-OCH₃ |

| ~ 15 | C-CH₃ |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound to confirm its structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectrometer is tuned and shimmed to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed to acquire the ¹H NMR spectrum. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment (e.g., using the DEPT pulse sequence to determine the number of attached protons) is performed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Note: Experimental IR data for this compound is not publicly available. The following table presents the expected characteristic IR absorption bands based on the functional groups present in its structure.

Data Presentation: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic (CH₃) |

| 1730 - 1715 | C=O stretch | Ester |

| 1600 - 1450 | C=C and C=N stretch | Aromatic ring, Pyrimidine ring, C=N |

| 1250 - 1000 | C-O stretch | Ester, Ether |

| 1050 - 1000 | N-O stretch | Oxime ether |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Methodology:

-

Sample Preparation:

-

KBr Pellet: A small amount of this compound (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film: If the sample is soluble in a volatile solvent, a concentrated solution can be prepared and a drop placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the sample.

-

-

Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded to subtract any contributions from the atmosphere (CO₂, H₂O) or the matrix.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded.

-

Data Analysis: The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.

Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Conclusion

This technical guide outlines the fundamental spectroscopic techniques—Mass Spectrometry, NMR, and IR spectroscopy—for the analysis of this compound. While experimental data for NMR and IR are not publicly available, the provided predicted data and detailed experimental protocols offer a solid framework for researchers and scientists. The combination of these techniques provides complementary information that is essential for the unambiguous structural elucidation and characterization of this compound and other complex organic molecules in drug development and related scientific fields.

References

An In-depth Technical Guide to the Solubility and Stability of Pyriminobac-methyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the herbicide Pyriminobac-methyl in various organic solvents. The information contained herein is intended to support research, formulation development, and analytical method development for this compound.

Introduction to this compound

This compound is a systemic herbicide used for the control of various weeds.[1][2] Its chemical structure is methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(E)-N-methoxy-C-methylcarbonimidoyl]benzoate.[3] Understanding its solubility and stability in organic solvents is crucial for its formulation into effective and stable products, as well as for the development of accurate analytical methods for residue analysis and quality control.

Solubility of this compound

The solubility of a compound in different solvents is a critical parameter for its formulation and application. Quantitative data for the solubility of this compound in a range of common organic solvents at 20°C is presented in Table 1.

Table 1: Solubility of this compound in Various Organic Solvents at 20°C

| Solvent | Solubility (g/L) |

| Acetone | 126[1][2] |

| Ethyl Acetate | 64.6[1] |

| Methanol | 14.6[1][2] |

| n-Hexane | 0.456[1][2] |

Note: Data for ethanol and toluene were not available in the searched literature.

The data indicates that this compound has high solubility in acetone, moderate solubility in ethyl acetate and methanol, and low solubility in the non-polar solvent n-hexane. This suggests that polar aprotic and protic solvents are generally better choices for dissolving this compound. The high solubility in acetone is also evidenced by the availability of commercial certified reference materials of this compound dissolved in acetone at a concentration of 1000 µg/mL.[4][5] Standard solutions in acetonitrile are also commercially available, indicating good solubility in this solvent as well.[6][7]

Currently, there is limited publicly available data on the temperature dependence of this compound's solubility in organic solvents.

Stability of this compound in Organic Solvents

The stability of an active ingredient in its formulation is paramount to ensure its efficacy and safety over its shelf-life. While specific studies on the degradation of this compound in various organic solvents are not widely available in the public domain, general stability information and data from environmental fate studies can provide some insights.

This compound is generally considered to be stable under recommended storage conditions.[6] However, like many complex organic molecules, it can be susceptible to degradation under certain conditions.

Key Considerations for Stability:

-

Isomerization: this compound exists as (E) and (Z) isomers due to the C=N double bond. The (E)-isomer is noted to be more herbicidally active.[1][2] Studies on its environmental fate have shown that photoconversion in water can lead to an equilibrium between the (E) and (Z) isomers.[8] This suggests that exposure to light, especially UV radiation, could potentially lead to isomerization in organic solvent solutions, which might affect the product's efficacy.

-

Hydrolysis: While primarily a concern in aqueous environments, the presence of water in organic solvents could potentially lead to hydrolysis of the ester group, although this is expected to be slow under neutral conditions.

-

Solvent Interaction: The choice of solvent can influence the stability of a pesticide. For instance, some pesticides have been observed to degrade in methanol. While no specific data for this compound was found, this highlights the importance of solvent-specific stability studies.

A study on the environmental behavior of this compound in agricultural soils found that its degradation followed first-order kinetics, with a half-life ranging from 37.46 to 66.00 days, and that abiotic degradation was the predominant pathway.[8][9] While this is in a complex environmental matrix, it indicates that the molecule is not indefinitely stable.

Given the lack of specific data on degradation products in organic solvents, it is recommended that stability studies for new formulations include the identification of potential degradants using techniques such as HPLC-MS/MS.

Experimental Protocols

The following sections outline detailed methodologies for determining the solubility and stability of this compound in organic solvents, based on established guidelines and scientific best practices.

Solubility Determination

The determination of solubility in organic solvents can be adapted from the principles outlined in OECD Guideline 105 for Testing of Chemicals ("Water Solubility") . The flask method is generally suitable for the solubility range of this compound in most organic solvents.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Detailed Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass flask with a screw cap).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary tests should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, the suspension is allowed to settle. A clear aliquot of the supernatant is then carefully removed after centrifugation or filtration through a solvent-resistant filter (e.g., PTFE, 0.45 µm) to remove any undissolved solid particles.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis spectral scan (typically around the absorbance maximum of this compound).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

-

-

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in grams per liter (g/L) or milligrams per liter (mg/L).

Stability Assessment

A stability-indicating method is crucial for determining the stability of this compound in organic solvents. This involves developing an analytical method that can separate the intact active ingredient from its potential degradation products. The principles outlined in OECD Guideline 506 (Stability of Pesticide Residues in Stored Commodities) and OECD 113 (Thermal Stability and Stability in Air) can be adapted for this purpose.

Logical Flow for a Stability Study

References

- 1. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]

- 2. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]

- 3. This compound | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-Pyriminobac-methyl 1000 µg/mL in Acetone [lgcstandards.com]

- 5. accustandard.com [accustandard.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. SOIL - Environmental behaviors of (E) this compound in agricultural soils [soil.copernicus.org]

- 9. researchgate.net [researchgate.net]

Isomerism of Pyriminobac-methyl and its Impact on Herbicidal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyriminobac-methyl is a post-emergent herbicide effective for controlling a variety of weeds in rice paddies. Its chemical structure features a carbon-nitrogen double bond, giving rise to geometric isomerism. This technical guide provides an in-depth analysis of the (E) and (Z) isomers of this compound, detailing their differential herbicidal activities and the underlying biochemical mechanisms. The document outlines comprehensive experimental protocols for the synthesis, separation, and biological evaluation of these isomers, and presents quantitative data on their efficacy. Furthermore, it visualizes the herbicide's mechanism of action and the experimental workflow for isomer analysis, offering a valuable resource for researchers in herbicide development and related fields.

Introduction

This compound is a member of the pyrimidinyl-oxy-benzoic acid class of herbicides. Its mode of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] The inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing plant growth inhibition and death.[2][3]

A critical aspect of this compound's chemistry is the presence of a C=N double bond in the methoxyiminoethyl group, which results in the existence of two geometric isomers: (E)-Pyriminobac-methyl and (Z)-Pyriminobac-methyl.[1] Commercial formulations of this compound predominantly contain the (E)-isomer, typically in a ratio greater than 9:1, as it is known to be the more herbicidally active form.[4] Understanding the distinct biological activities of these isomers is crucial for optimizing herbicidal formulations and for the development of more effective and selective weed control agents.

This guide delves into the specifics of this compound's isomerism, presenting a compilation of quantitative data, detailed experimental methodologies, and visual diagrams to elucidate the structure-activity relationship of its geometric isomers.

Isomerism and Physicochemical Properties

The differential spatial arrangement of the substituents around the C=N double bond distinguishes the (E) and (Z) isomers of this compound. This structural difference influences their physical and chemical properties, which in turn can affect their biological activity.

Table 1: Physicochemical Properties of (E)-Pyriminobac-methyl

| Property | Value | Reference |

| IUPAC Name | methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[(1E)-N-methoxyethanimidoyl]benzoate | [5] |

| CAS Number | 147411-69-6 | [5] |

| Molecular Formula | C₁₇H₁₉N₃O₆ | [5] |

| Molecular Weight | 361.35 g/mol | [5] |

| Melting Point | 105 - 106 °C | [6] |

| logP (Octanol-water partition coefficient) | 2.84 | [6] |

Herbicidal and Biological Activity

Table 2: Herbicidal Activity of (E)-Pyriminobac-methyl Against Echinochloa crus-galli (Barnyard Grass)

| Parameter | Value | Conditions | Reference |

| GR₅₀ (Growth Reduction 50%) | Data not available in searched literature | Post-emergence application |

Table 3: In Vitro Inhibition of Acetolactate Synthase (ALS)

| Isomer | IC₅₀ (Half-maximal inhibitory concentration) | Enzyme Source | Reference |

| (E)-Pyriminobac-methyl | Data not available in searched literature | Plant extract | |

| (Z)-Pyriminobac-methyl | Data not available in searched literature | Plant extract |

Note: The absence of specific GR₅₀ and IC₅₀ values in the tables highlights a gap in the publicly available research literature. The generation of this data is a critical area for future research to fully quantify the activity differences between the isomers.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

This compound, primarily the (E)-isomer, acts by inhibiting the enzyme acetolactate synthase (ALS). ALS is the first enzyme in the pathway for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth. By blocking this pathway, this compound deprives the plant of these critical building blocks, leading to the cessation of growth and eventual death.[1][2][3]

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by (E)-Pyriminobac-methyl.

Experimental Protocols

Synthesis and Separation of (E) and (Z) Isomers

5.1.1. Synthesis of (E)-Pyriminobac-methyl

A reported method for the synthesis of (E)-Pyriminobac-methyl involves the following key steps[4]:

-

Esterification: 2-acetyl-6-nitrobenzoic acid is reacted with methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield methyl 2-acetyl-6-nitrobenzoate.

-

Reduction: The nitro group is reduced to an amino group via hydrogenation, for example, using a Ni/Al catalyst, to give methyl 2-amino-6-acetylbenzoate.

-

Diazotization and Hydroxylation: The amino group is converted to a diazonium salt and subsequently hydroxylated to produce methyl 2-acetyl-6-hydroxybenzoate.

-

Oximation: The acetyl group is reacted with methoxyamine hydrochloride in the presence of a base to form the (E)-methoxyiminoethyl group, yielding methyl 6-(1-(E)-N-methoxy)ethyl salicylate.

-

Condensation: The final step involves the condensation of the salicylic acid intermediate with 2-mesyl-4,6-dimethoxypyrimidine to produce (E)-Pyriminobac-methyl.[4]

5.1.2. Separation of (E) and (Z) Isomers

The geometric isomers of this compound can be separated using High-Performance Liquid Chromatography (HPLC).

-

Method: Reverse-phase HPLC.[1]

-

Column: A C18 column or a specialized reverse-phase column like Newcrom R1 can be utilized.[1]

-

Mobile Phase: A mixture of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) is typically used. The exact gradient and composition would need to be optimized for baseline separation of the two isomers.[1]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Whole-Plant Herbicidal Activity Bioassay

This protocol outlines a general procedure for assessing the herbicidal efficacy of the separated isomers on a target weed species such as Echinochloa crus-galli (barnyard grass).

-

Plant Cultivation: Grow barnyard grass from seed in pots containing a standard potting mix in a controlled environment (greenhouse or growth chamber) with appropriate temperature, humidity, and photoperiod.

-

Herbicide Application: At the 2-3 leaf stage, treat the plants with a range of concentrations of the purified (E) and (Z) isomers, as well as the isomer mixture. A non-treated control group should be included. Application is typically done using a laboratory sprayer to ensure uniform coverage.

-

Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete death).

-

Data Analysis: Harvest the above-ground biomass and measure the fresh or dry weight. Calculate the growth reduction percentage relative to the non-treated control. Determine the GR₅₀ value (the herbicide concentration required to cause a 50% reduction in plant growth) for each isomer by fitting the data to a dose-response curve.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This spectrophotometric assay measures the activity of ALS in the presence and absence of the test compounds.

-

Enzyme Extraction: Extract crude ALS enzyme from young, actively growing plant tissue (e.g., etiolated corn shoots) by homogenizing in a suitable buffer.

-

Assay Reaction: The assay mixture typically contains the enzyme extract, reaction buffer (e.g., phosphate or maleate buffer at pH 6.0-7.5), cofactors (thiamine pyrophosphate, FAD, Mg²⁺), and the substrate (pyruvate).

-

Inhibitor Addition: Add varying concentrations of the purified (E) and (Z) isomers to the reaction mixture.

-

Product Detection: The product of the ALS reaction, α-acetolactate, is unstable and can be decarboxylated to acetoin under acidic conditions. Acetoin can then be quantified colorimetrically by reaction with creatine and α-naphthol, which forms a colored complex that can be measured spectrophotometrically at approximately 525 nm.[6]

-

Data Analysis: Calculate the percentage of enzyme inhibition for each isomer concentration relative to a control without inhibitor. Determine the IC₅₀ value (the inhibitor concentration that causes 50% enzyme inhibition) by plotting the inhibition data against the inhibitor concentration and fitting to a suitable model.

Experimental and Developmental Workflow

The development and evaluation of herbicidal isomers like this compound follow a logical progression from chemical synthesis to biological testing.

Caption: Logical workflow for the development and evaluation of this compound isomers.

Conclusion

The geometric isomerism of this compound plays a pivotal role in its herbicidal activity, with the (E)-isomer being the significantly more potent form. This technical guide has provided a comprehensive overview of the chemical and biological properties of these isomers, along with detailed experimental protocols for their study. The inhibition of acetolactate synthase remains the key mechanism of action, and the differential activity of the isomers likely stems from their varying abilities to bind to and inhibit this enzyme. Further research to generate specific quantitative data on the herbicidal and enzyme inhibitory activities of the purified (Z)-isomer is warranted to fully elucidate the structure-activity relationship and to potentially inform the design of future herbicides with improved efficacy and selectivity. The methodologies and workflows presented herein provide a solid framework for such investigations.

References

- 1. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A continuous spectrophotometric assay for the determination of diamondback moth esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new spectrophotometric assay for citrate synthase and its use to assess the inhibitory effects of palmitoyl thioesters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. accustandard.com [accustandard.com]

- 6. This compound | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pyriminobac-methyl: A Technical Guide to its Toxicological and Ecotoxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toxicological Profile

The available data on the mammalian toxicity of pyriminobac-methyl is limited in the public domain. Regulatory summaries suggest a low acute toxicity profile.

Acute Toxicity

Sub-chronic and Chronic Toxicity

Specific No-Observed-Adverse-Effect Levels (NOAELs) from sub-chronic (90-day) and chronic toxicity/carcinogenicity studies in rodents (rats and mice) and non-rodents (dogs) are not detailed in the publicly available scientific literature. Such studies are typically conducted for regulatory purposes and the detailed results are often held within regulatory agency dossiers.

Genetic and Reproductive Toxicity

Information regarding the genotoxic, reproductive, and developmental toxicity of this compound is not extensively covered in the available literature. Standard battery of genotoxicity tests would include an Ames test for bacterial reverse mutation, an in vitro chromosomal aberration assay, and an in vivo micronucleus assay. Similarly, reproductive toxicity is typically assessed through a two-generation study in rats, and developmental toxicity is evaluated in rats and rabbits. Without access to regulatory submission documents, specific outcomes of these studies for this compound remain largely unreported in public sources.

Ecotoxicological Profile

The ecotoxicological profile of this compound indicates moderate toxicity to some aquatic organisms. Its environmental fate is influenced by factors such as soil type and environmental conditions.

Terrestrial Ecotoxicology

Avian Toxicity: Specific acute oral LD50 values for avian species such as the Bobwhite quail were not found in the reviewed literature.

Honeybee Toxicity: this compound exhibits low toxicity to honeybees.

-

Acute Contact Toxicity (48h LD50): > 200 µ g/bee [4]

-

Acute Oral Toxicity: No definitive value was found in the reviewed literature.

Aquatic Ecotoxicology

This compound is classified as moderately toxic to fish and aquatic invertebrates.[1]

Fish Toxicity:

-

Rainbow Trout (Oncorhynchus mykiss): Specific 96-hour LC50 values were not consistently reported across various sources.

-

Bluegill Sunfish (Lepomis macrochirus): Specific 96-hour LC50 values were not found in the reviewed literature.

Aquatic Invertebrate Toxicity:

-

Daphnia carinata (48h EC50): > 63.8 mg/L[1]

-

Daphnia magna: Specific 48-hour EC50 values were not found in the reviewed literature.

Environmental Fate

Soil: The environmental behavior of this compound in soil is influenced by soil properties. It is considered to be slightly mobile in most soil types. The degradation of this compound in soil follows first-order kinetics, with a half-life ranging from approximately 37 to 66 days, with abiotic degradation being the predominant process.[5]

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound's herbicidal activity stems from its ability to inhibit the enzyme acetolactate synthase (ALS). ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and, consequently, for cell growth and division in plants.

As depicted in the signaling pathway diagram, this compound directly inhibits the function of ALS, thereby blocking the production of essential branched-chain amino acids. This disruption of amino acid synthesis leads to a cessation of growth and eventual death of the target weed species.

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological studies of this compound are not publicly available. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for regulatory submissions. The following provides a general overview of the methodologies that would be employed in such studies.

Honeybee Acute Toxicity Testing Workflow

Acute toxicity testing in honeybees is conducted via two primary routes of exposure: oral and contact, following OECD Guidelines 213 and 214, respectively.

Summary of Quantitative Data

Table 1: Ecotoxicology Data for this compound

| Test Organism | Endpoint | Value | Reference |

| Honeybee (Apis mellifera) | 48-hour Acute Contact LD50 | > 200 µ g/bee | [4] |

| Daphnia carinata | 48-hour Acute EC50 | > 63.8 mg/L | [1] |

Note: Data for mammalian toxicity and other ecotoxicological endpoints are not sufficiently available in the public domain to be presented in a tabular format.

Conclusion

This compound is a herbicide that functions by inhibiting the ALS enzyme in plants. Based on available data, it exhibits low acute toxicity to honeybees and moderate toxicity to some aquatic invertebrates. However, a comprehensive toxicological and ecotoxicological assessment is hampered by the limited availability of detailed, quantitative data in the public domain, particularly for mammalian endpoints. The information provided in this guide is based on the currently accessible literature and should be considered in conjunction with data from regulatory agencies for a complete risk assessment. Further research and disclosure of proprietary studies would be beneficial for a more thorough understanding of the toxicological profile of this compound.

References

- 1. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]

- 2. This compoundâKumiai Chemical Industry [kumiai-chem.co.jp]

- 3. This compound | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]

- 5. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]

Adsorption and desorption behavior of Pyriminobac-methyl in soil

An In-depth Technical Guide on the Adsorption and Desorption Behavior of Pyriminobac-methyl in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a systemic herbicide used for the control of various weeds in paddy rice fields.[1] Its environmental fate, particularly its interaction with soil, is a critical aspect of its risk assessment. This technical guide provides a comprehensive overview of the adsorption and desorption behavior of this compound in soil, drawing upon key research findings. The document details the quantitative parameters governing these processes, the experimental methodologies used for their determination, and the key soil properties influencing the mobility and persistence of this herbicide.

Quantitative Data on Adsorption and Desorption

The adsorption and desorption of this compound in soil are critical processes that dictate its potential for leaching into groundwater and its availability for degradation and plant uptake. The Freundlich isotherm model has been shown to be highly effective in describing the adsorption-desorption characteristics of this compound in various agricultural soils, with coefficients of determination (R²) greater than 0.9999.[2][3][4]

The Freundlich equation is given by:

Cs = KfCe1/n

Where:

-

Cs is the amount of adsorbed substance per unit mass of adsorbent (mg/kg)

-

Ce is the equilibrium concentration of the substance in solution (mg/L)

-

Kf is the Freundlich adsorption coefficient ((mg1-1/n L1/n)/kg)

-

1/n is the Freundlich intensity parameter (dimensionless)

A summary of the quantitative data from a study on five different agricultural soils is presented below.

Table 1: Freundlich Adsorption and Desorption Coefficients for this compound in Different Soil Types [2][3][4]

| Soil Type | Freundlich Adsorption Coefficient (Kf ads) (mg1-1/n L1/n kg-1) | Freundlich Desorption Coefficient (Kf des) (mg1-1/n L1/n kg-1) |

| Phaeozems | 32.22 | 5.02 |

| Anthrosol | Not specified in snippets | Not specified in snippets |

| Ferralsol | Not specified in snippets | Not specified in snippets |

| Alisol | 0.85 | 0.78 |

| Plinthosol | Not specified in snippets | Not specified in snippets |

| Range across soils | 0.85 - 32.22 | 0.78 - 5.02 |

The organic carbon-water partitioning coefficient (Koc) is another crucial parameter for assessing the mobility of pesticides in soil. For this compound, Koc values have been reported to range from 372 to 741 L/kg, indicating a moderate to low potential for leaching.[3]

Experimental Protocols

The determination of adsorption and desorption characteristics of this compound in soil typically involves the batch equilibrium method.[3][4][5] This standardized approach allows for the controlled investigation of the interactions between the herbicide and soil particles.

Batch Equilibrium Method for Adsorption-Desorption Kinetics and Isotherms

1. Soil Preparation:

-

Air-dry the soil samples and pass them through a 2-mm sieve to ensure homogeneity.

-

Characterize the physicochemical properties of the soil, including pH, organic matter content, cation exchange capacity (CEC), and particle size distribution (clay, silt, sand content).

2. Adsorption Kinetics:

-

Weigh 2.0 g of the prepared soil into a centrifuge tube.[3][5]

-

Add 10 mL of a this compound aqueous solution at a known initial concentration (e.g., 1 mg L-1).[3][5] A background electrolyte, such as 0.01 M CaCl2, is used to maintain constant ionic strength.[6]

-

Include control tubes (without soil) to account for any potential degradation or adsorption to the container walls, and blank tubes (without herbicide) to check for interferences.[3]

-

Shake the tubes at a constant temperature (e.g., 25 ± 1 °C) for various time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 16, 20, and 24 hours).[3][5]

-

After each time interval, centrifuge the tubes to separate the solid and liquid phases.[6]

-

Filter the supernatant and analyze the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[4]

-

The amount of adsorbed this compound is calculated by the difference between the initial and final concentrations in the solution.[3]

3. Adsorption Isotherms:

-

Follow the same procedure as for adsorption kinetics, but use a range of initial concentrations of this compound (e.g., 0.01, 0.10, 0.50, 1.00, and 5.00 mg L-1).[3][4]

-

Shake the tubes for a predetermined equilibrium time (e.g., 24 hours), which is determined from the kinetic study.[3][4]

-

Analyze the equilibrium concentration in the supernatant.

4. Desorption:

-

After the adsorption equilibrium is reached and the supernatant is removed, add a fresh solution of the background electrolyte (without this compound) to the centrifuge tubes containing the soil with the adsorbed herbicide.[3][4]

-

Shake the tubes for the same equilibrium time as in the adsorption experiment.[3]

-

Centrifuge and analyze the concentration of this compound in the supernatant to determine the amount desorbed.[3]

-

This process can be repeated for several cycles to assess the extent of desorption.[3]

Factors Influencing Adsorption and Desorption

The adsorption and desorption of this compound in soil are not intrinsic properties of the molecule alone but are significantly influenced by the physicochemical properties of the soil.

Soil Organic Matter

Soil organic matter (SOM) is a primary factor controlling the adsorption of this compound.[2][3][4] Soils with higher organic matter content tend to exhibit stronger adsorption of the herbicide.[3] This is attributed to the high surface area and the presence of various functional groups in organic matter, which can interact with the herbicide molecules through mechanisms such as hydrophobic partitioning and hydrogen bonding.

Cation Exchange Capacity (CEC)

The cation exchange capacity (CEC) of a soil, which is a measure of its ability to hold positively charged ions, has also been found to be positively correlated with the adsorption of this compound.[2][3][4] This suggests that electrostatic interactions may play a role in the retention of the herbicide in the soil matrix.

Clay Content

The clay fraction of the soil, due to its small particle size and large surface area, provides numerous sites for adsorption.[2][3][4] Similar to organic matter, the clay content of the soil is a significant factor in the adsorption of this compound.

Soil pH

Interestingly, studies have shown no significant relationship between soil pH and the leaching rate of this compound.[2][3][4] This indicates that over the range of pH values typically found in agricultural soils, the adsorption of this herbicide is not strongly dependent on the soil's acidity or alkalinity.

Mobility and Environmental Risk

The mobility of this compound in soil is inversely related to its adsorption. High adsorption leads to low mobility, reducing the risk of groundwater contamination.[2][3][4] Conversely, in soils with low organic matter, low CEC, and low clay content, this compound will be more mobile and prone to leaching.[2][3][4]

The degradation half-life of this compound in soil has been reported to range from 37.46 to 66.00 days.[2][3][4] In soils where the herbicide is strongly adsorbed, its degradation may be slower, leading to longer persistence. Therefore, a comprehensive risk assessment must consider the interplay between adsorption-desorption dynamics, mobility, and degradation.

Conclusion

The adsorption and desorption of this compound in soil are complex processes governed by the interplay of the herbicide's chemical properties and the soil's physicochemical characteristics. The Freundlich model effectively describes its adsorption behavior. Key soil parameters influencing its retention are organic matter content, cation exchange capacity, and clay content. Understanding these interactions is paramount for predicting the environmental fate of this compound and for developing sustainable agricultural practices that minimize its potential for off-site transport and environmental contamination. Future research should continue to explore the long-term fate of this herbicide in different soil-crop systems and the impact of agricultural management practices on its behavior.

References

- 1. This compound 15% WP-Leading Supplier Of Pesticides And Agrochemicals, Delivering Globally|Sino Agro [sinoagrochem.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. soil.copernicus.org [soil.copernicus.org]

- 4. SOIL - Environmental behaviors of (E) this compound in agricultural soils [soil.copernicus.org]

- 5. soil.copernicus.org [soil.copernicus.org]

- 6. soil.copernicus.org [soil.copernicus.org]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Pyriminobac-methyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriminobac-methyl is a post-emergence herbicide widely used for controlling weeds in rice paddies.[3][4] It belongs to the pyrimidinyl carboxy herbicide family and functions by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][5] This document outlines two distinct laboratory synthesis protocols: a traditional method involving a diazotization reaction and a more facile and environmentally friendly process starting from 3-chlorophthalic anhydride.[3][4][6]

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound acts as a selective, systemic herbicide that is absorbed by foliage.[1] Its mode of action is the inhibition of acetolactate synthase (AHAS), also known as acetohydroxyacid synthase (AHAS).[1][7] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By blocking this pathway, the herbicide effectively halts protein synthesis and cell growth in susceptible plants, leading to their death.

Caption: Inhibition of the branched-chain amino acid synthesis pathway by this compound.

Synthetic Routes and Protocols

Two primary routes for the synthesis of this compound are detailed below. The "Green Synthesis" route avoids hazardous reagents like n-butyllithium and diazotization reactions, making it a safer and more environmentally friendly option.[3][4]

Route 1: Facile and Green Synthesis from 3-Chlorophthalic Anhydride

This modern approach utilizes 3-chlorophthalic anhydride as the starting material and proceeds through several intermediates to yield this compound with a good overall yield.[3][4]

Caption: Experimental workflow for the green synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 3-Hydroxyphthalic Anhydride [3]

-

React 3-chlorophthalic anhydride with potassium hydroxide in the presence of cuprous chloride.

-

Treat the resulting product with acetic anhydride to yield 3-hydroxyphthalic anhydride.

Step 2: Synthesis of 2-Acetyl-6-hydroxybenzoic Acid [3]

-

React 3-hydroxyphthalic anhydride with diethyl malonate.

-

Hydrolyze the product to obtain 2-acetyl-6-hydroxybenzoic acid.

Step 3: Synthesis of Methyl 2-acetyl-6-hydroxybenzoate [3]

-

Condense 2-acetyl-6-hydroxybenzoic acid with methanol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Step 4: Synthesis of Methyl 2-hydroxy-6-(1-methoxyiminoethyl)benzoate [3]

-

React methyl 2-acetyl-6-hydroxybenzoate with methoxamine hydrochloride in the presence of potassium acetate.

Step 5: Synthesis of this compound [3][8]

-

To a flask, add methyl 2-hydroxy-6-(1-methoxyiminoethyl)benzoate (20.3 g, 91.2 mmol), 4,6-dimethoxy-2-methanesulfonylpyrimidine (19.9 g, 91.2 mmol), potassium carbonate (18.8 g, 136.8 mmol), and 200.0 mL of N,N-dimethylformamide (DMF).

-

Stir the mixture at 110°C for 3 hours.

-

After cooling, filter the reaction mixture to remove potassium carbonate and wash the solid with ethyl acetate.

-

Distill the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from isopropyl ether to yield pure this compound.

Quantitative Data for Green Synthesis Route:

| Reaction Step | Reagents | Yield (%) |

| 3-Hydroxyphthalic Anhydride | KOH, CuCl, Acetic Anhydride | 66 |

| 2-Acetyl-6-hydroxybenzoic Acid | Diethyl Malonate, Hydrolysis | 80 |

| Methyl 2-acetyl-6-hydroxybenzoate | Methanol, DCC, DMAP | 90 |

| Methyl 2-hydroxy-6-(1-methoxyiminoethyl)benzoate | Methoxamine hydrochloride, Potassium acetate | 88 |

| This compound | 2-Methylsulfonyl-4,6-dimethoxypyrimidine, K2CO3, DMF | 87 |

| Overall Yield | 22 |

Data sourced from Cheng et al. (2025).[3]

Route 2: Traditional Synthesis from 2-Acetyl-6-nitrobenzoic Acid

This route represents a more traditional approach to synthesizing this compound, which involves a diazotization reaction, a process that can have safety and environmental concerns.[6][8]

Caption: Experimental workflow for the traditional synthesis of this compound.

Experimental Protocol:

Step 1: Preparation of Methyl 2-acetyl-6-nitrobenzoate [6]

-

In a 1L reaction flask, add 2-acetyl-6-nitrobenzoic acid (52.4g, 0.25mol), methanol (500mL), and p-toluenesulfonic acid (1.2g, 10.0mmol).

-

Heat the mixture to reflux for 8 hours with stirring.

-

After the reaction, distill off the methanol under reduced pressure.

-

Recrystallize the residue from toluene to obtain the product.

Step 2: Preparation of Methyl 2-acetyl-6-aminobenzoate [6]

-

In a 1L autoclave, add methyl 2-acetyl-6-nitrobenzoate (50.0g, 0.22mol), nickel-aluminum catalyst (5.0g), and ethyl acetate (500mL).

-

Stir the mixture under a hydrogen gas pressure of 50 atm at room temperature (25°C) for 8 hours.

-

Filter to recover the catalyst and concentrate the filtrate to recover ethyl acetate.

-

Recrystallize the residue from methanol.

Step 3: Preparation of Methyl 2-acetyl-6-hydroxybenzoate [6]

-

In a 1L reaction flask, add methyl 2-acetyl-6-aminobenzoate (40.0g, 0.20mol) and a 20% sulfuric acid solution (300mL).

-

Cool the mixture to 0°C and add a sodium nitrite aqueous solution (15.0g in 200mL water, 0.22mol) dropwise over 2 hours with stirring to prepare a diazonium salt solution.

-

In a separate 2L reaction flask, heat cyclohexane (400mL) and a 25% sulfuric acid solution (400mL) to 85°C.

-

Add the diazonium salt solution dropwise over 1 hour.

-

Continue the reaction for 4 hours.

-

After cooling, extract with cyclohexane, concentrate the organic layers, and recrystallize the residue from cyclohexane.

Step 4 & 5: Imidization and Condensation to this compound [6]

-

The resulting methyl 2-acetyl-6-hydroxybenzoate is then subjected to an imidization reaction with methoxyamine hydrochloride under basic catalysis.

-

The final step is a condensation reaction with 2-mesyl-4,6-dimethoxypyrimidine to yield this compound.

Quantitative Data for Traditional Synthesis Route:

| Reaction Step | Reagents | Yield (%) |

| Methyl 2-acetyl-6-nitrobenzoate | Methanol, p-toluenesulfonic acid | 89.8 |

| Methyl 2-acetyl-6-aminobenzoate | H2, Ni/Al catalyst | 94.9 |

| Methyl 2-acetyl-6-hydroxybenzoate | Diazotization | Not explicitly stated |

| This compound | Condensation | Not explicitly stated for the full step |

Data sourced from CN104648756A.[6]

Conclusion

The provided protocols offer two distinct methods for the laboratory synthesis of this compound. The "green" synthesis route is presented as a safer and more environmentally conscious alternative to the traditional method, which involves hazardous reagents and reaction conditions.[3][4] The choice of synthetic route will depend on the specific requirements of the laboratory, including considerations of safety, environmental impact, and available starting materials. Both protocols provide a basis for the successful synthesis of this important herbicide for research and development purposes.

References

- 1. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]

- 2. This compoundâKumiai Chemical Industry [kumiai-chem.co.jp]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. SOIL - Environmental behaviors of (E) this compound in agricultural soils [soil.copernicus.org]

- 6. Preparation method of paddy field herbicide this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN112390761A - Synthetic method of paddy field herbicide this compound - Google Patents [patents.google.com]

Application Notes and Protocols for Pyriminobac-methyl Residue Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Pyriminobac-methyl residues in various environmental and agricultural matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Part 1: LC-MS/MS Method for this compound Residue Analysis

This section outlines a highly sensitive and selective method for the determination of this compound using LC-MS/MS. The protocol is particularly suited for complex matrices such as rice, soil, and water.

Experimental Workflow: LC-MS/MS Analysis

Caption: LC-MS/MS analysis workflow for this compound.

Detailed Experimental Protocols

1. Sample Preparation

-

For Rice Samples (Modified QuEChERS Method) [1]

-

Weigh 10 g of homogenized rice sample into a 50 mL centrifuge tube.

-

Add 20 mL of water and let it stand for 1 hour to swell the rice.[2]

-

Add 10 mL of acetonitrile (1% acetic acid).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.

-

Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

-

For cleanup (dispersive SPE), transfer 1 mL of the extract to a microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of C18 adsorbent.

-

Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

-

Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

-

-

For Soil Samples (Modified QuEChERS Method)

-

Weigh 10 g of sieved soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of water to hydrate the soil.

-

Add 10 mL of acetonitrile and shake vigorously.

-

Add QuEChERS salts, shake, and centrifuge as described for rice.

-

Cleanup can be performed using a mixture of PSA (primary secondary amine) and C18 sorbents to remove interferences.[3]

-

-

For Water Samples (Solid-Phase Extraction - SPE) [4]

-

Filter the water sample through a 0.7 µm glass fiber filter.[4]

-

Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

-

Load 500 mL to 1 L of the filtered water sample onto the cartridge at a flow rate of about 5-10 mL/min.

-

Wash the cartridge with water to remove polar interferences.

-

Dry the cartridge under vacuum or with nitrogen.

-

Elute the analyte with a suitable organic solvent, such as acetonitrile or methanol.

-

Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase for analysis.

-

2. LC-MS/MS Instrumental Analysis

-

Liquid Chromatography (LC) Conditions

-

Column: ZORBAX SB C18 (or equivalent), e.g., 2.1 mm x 100 mm, 1.8 µm.[1][4]

-

Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.[4]

-

Column Temperature: 40 °C.[4]

-

Injection Volume: 1-10 µL.

-

-

Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for this compound:

-

Precursor Ion (m/z): 361.6

-

Product Ions (m/z): 330.0 (quantifier), 244.0 (qualifier)

-

-

Quantitative Data Summary: LC-MS/MS Method

| Parameter | Matrix | Value | Reference |

| Limit of Detection (LOD) | Rice | 0.8 µg/kg | [1] |

| Limit of Quantification (LOQ) | Rice | 5 µg/kg | [2] |

| Linearity (r²) | Rice | ≥ 0.996 | [1] |

| Recovery | Rice | 76.6% - 85.6% | [1] |

| Relative Standard Deviation (RSD) | Rice | 0.9% - 3.4% | [1] |

Part 2: HPLC-UV Method for this compound Residue Analysis

This section describes a general HPLC method with UV detection for the analysis of this compound. This method is simpler and more accessible than LC-MS/MS but may have higher detection limits and be more susceptible to matrix interference.

Experimental Workflow: HPLC-UV Analysis

Caption: HPLC-UV analysis workflow for this compound.

Detailed Experimental Protocols

1. Sample Preparation

Sample preparation can follow similar principles as for LC-MS/MS (e.g., QuEChERS or SPE), however, the cleanup step may need to be more rigorous to minimize interferences for UV detection.

2. HPLC-UV Instrumental Analysis

-

High-Performance Liquid Chromatography (HPLC) Conditions

-

Column: Newcrom R1 or a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

-

Mobile Phase: A mixture of acetonitrile and water with a phosphoric acid modifier. A common starting point is a ratio of 85:15 (v/v) acetonitrile to water.[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

-

Injection Volume: 20 µL.[3]

-

Detector: UV-Vis or Diode Array Detector (DAD). The detection wavelength should be set at the maximum absorbance of this compound.

-

Note: This HPLC-UV method is a general guideline. For quantitative analysis of specific matrices, method validation is mandatory.

Quantitative Data Summary: General HPLC-UV Method Validation Parameters

The following table outlines the typical validation parameters that should be assessed for a quantitative HPLC-UV method for this compound. The values provided are general targets for pesticide residue analysis.

| Parameter | Typical Acceptance Criteria |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1; lowest validated spike level |

| Linearity (r²) | ≥ 0.99 |

| Recovery | 70% - 120% |

| Precision (RSD) | ≤ 20% |

| Specificity | No interfering peaks at the retention time of the analyte |

References

- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Pyriminobac-methyl for Controlling Barnyard Grass in Rice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriminobac-methyl is a selective, systemic, post-emergence herbicide highly effective for the control of problematic grass weeds in rice cultivation, most notably barnyard grass (Echinochloa crus-galli). As a member of the pyrimidinyl-thiobenzoate chemical family, it functions by inhibiting acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids. This document provides detailed application notes and experimental protocols for researchers and scientists investigating the use of this compound for the management of barnyard grass in rice.

Mechanism of Action

This compound is classified as a Group 2 herbicide (WSSA) or Group B (HRAC). Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme catalyzes the first step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. By blocking ALS, this compound effectively halts protein synthesis in susceptible plants, leading to the cessation of growth and eventual death. The herbicide is absorbed through the foliage and translocated throughout the plant to the meristematic tissues where the enzyme is most active.

Signaling Pathway of ALS Inhibition